[4-(4-chlorophenyl)-4-hydroxypiperidino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
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Overview
Description
The compound [4-(4-chlorophenyl)-4-hydroxypiperidino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is a complex organic molecule featuring a combination of piperidine, pyrazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with 4-chlorobenzaldehyde, it undergoes a condensation reaction with piperidine to form 4-(4-chlorophenyl)piperidine.
Hydroxylation: The piperidine derivative is then hydroxylated using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group, forming 4-(4-chlorophenyl)-4-hydroxypiperidine.
Pyrazole Formation: Separately, 1-methyl-3-(2-thienyl)-1H-pyrazole is synthesized through the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate and methylhydrazine.
Coupling Reaction: The final step involves coupling the hydroxylated piperidine with the pyrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[4-(4-chlorophenyl)-4-hydroxypiperidino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or reduce the pyrazole ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Swern oxidation)
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles (amines, thiols), base (NaOH, KOH)
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dehydroxylated or reduced pyrazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[4-(4-chlorophenyl)-4-hydroxypiperidino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
[4-(4-chlorophenyl)-4-hydroxypiperidino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone: can be compared with other compounds that have similar structural features or biological activities:
This compound: vs. : The thiophene ring is replaced with a furan ring, potentially altering its biological activity.
This compound: vs. : The chlorine atom is replaced with a bromine atom, which may affect its reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C20H20ClN3O2S |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H20ClN3O2S/c1-23-17(13-16(22-23)18-3-2-12-27-18)19(25)24-10-8-20(26,9-11-24)14-4-6-15(21)7-5-14/h2-7,12-13,26H,8-11H2,1H3 |
InChI Key |
OBRCIUDBPZCUCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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